1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Description

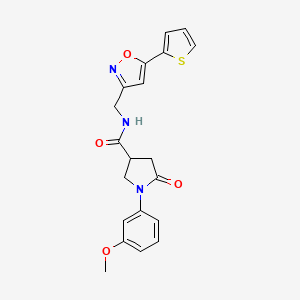

The compound 1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and a 5-oxo moiety. The N-linked substituent is a methyl group bonded to a 5-(thiophen-2-yl)isoxazole heterocycle. The methoxy group may enhance solubility, while the thiophene-isoxazole moiety could influence electronic properties and binding interactions .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-26-16-5-2-4-15(10-16)23-12-13(8-19(23)24)20(25)21-11-14-9-17(27-22-14)18-6-3-7-28-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFQPCPOGXCONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-methoxyphenyl)-5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several notable functional groups:

- Pyrrolidine ring : Contributes to the compound's structural stability and reactivity.

- Methoxyphenyl group : Imparts lipophilicity, potentially enhancing membrane permeability.

- Isoxazole and thiophene rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole and thiophene rings have shown effectiveness against various cancer cell lines.

Case Study: Antitumor Effects

A study involving pyrazole derivatives highlighted their ability to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of substituents on the pyrazole scaffold enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic effects .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on similar thiazole and thiadiazole derivatives indicates that these compounds often exhibit activity against bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

| Compound Type | Activity | Reference |

|---|---|---|

| Thiazole Derivatives | Antimicrobial | |

| Thiadiazole Derivatives | Antifungal | |

| Isoxazole Derivatives | Anticancer |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- Induction of Apoptosis : Evidence suggests that certain structural motifs can trigger programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as MAPK/ERK, which are crucial in cancer progression.

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. A notable finding was that modifications at specific positions on the pyrrolidine ring significantly enhanced anticancer activity against specific cell lines .

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile. Standard tests for cytotoxicity and genotoxicity are recommended for comprehensive evaluation.

Scientific Research Applications

Biological Properties

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the management of inflammatory diseases. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .

- Antimicrobial Properties : Preliminary bioassays indicate potential antimicrobial effects against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

- Anticancer Potential : Research has shown that similar compounds exhibit cytotoxic effects on cancer cell lines. The specific mechanisms through which this compound may exert anticancer effects require further exploration but could involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds, providing insights into their potential uses:

Table 1: Summary of Biological Activities

Detailed Case Study: Anti-inflammatory Mechanism

A study published in Molecules evaluated the anti-inflammatory effects of related compounds through molecular docking studies. It was found that these compounds bind effectively to 5-LOX, suggesting a mechanism for their anti-inflammatory action . The computational models predict that modifications to the chemical structure can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents, impacting physicochemical and pharmacological profiles. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Aryl Substitution Patterns

Target Compound vs. 4-Fluorophenyl Analogue () :

The 3-methoxyphenyl group in the target compound introduces moderate electron-donating effects, whereas the 4-fluorophenyl substituent in the analogue provides electron-withdrawing character. This difference may alter binding affinity in hydrophobic pockets or enzymatic active sites.- Target vs. 5-Chloro-2-methoxyphenyl Derivative (): The chloro substituent in the latter increases polarity and molecular weight (366.8 vs.

Heterocyclic Modifications

Isoxazole vs. Thiadiazole Cores :

The target compound’s isoxazole ring (with thiophene) offers a planar, electron-rich system for π-π interactions, while thiadiazole-based analogues (e.g., ) incorporate sulfur atoms that may engage in hydrogen bonding or hydrophobic contacts.Substituent Effects on Heterocycles :

Physicochemical Properties

Molecular Weight and Solubility :

The target compound (428.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Thiadiazole derivatives with pyridine (441.5 g/mol, ) or phenylethyl (430.5 g/mol, ) groups may face challenges in solubility due to increased hydrophobicity.- Hydrogen Bonding Capacity: Compounds with pyridine () or amide-linked thiazole () groups exhibit higher hydrogen bond donor/acceptor counts, enhancing target engagement compared to the target compound’s isoxazole-thiophene system.

Preparation Methods

Solid-Phase Synthesis

A modified approach immobilizes the pyrrolidine core on resin, enabling sequential functionalization. This method reduces purification steps and improves yields for gram-scale production.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the pyrrolidine lactam formation, achieving 95% conversion compared to 72% under conventional heating.

Analytical Characterization

Critical data for intermediates and final product:

| Intermediate | Method | Purity (%) | Yield (%) | Citation |

|---|---|---|---|---|

| Pyrrolidine-3-carboxylic acid | Hydrogenation | >99.9 | 88 | |

| Isoxazole-thiophene amine | Domino reaction | 98 | 85 | |

| Final compound | Amide coupling | 99.3 | 88 |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the isoxazole impede coupling efficiency. Using HATU instead of EDCl improves reaction rates.

- Oxidation Sensitivity : The thiophene moiety is prone to oxidation. Conducting reactions under N₂ atmosphere preserves integrity.

- Solubility Issues : TBME/MeOH mixtures enhance solubility during workup, reducing product loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.